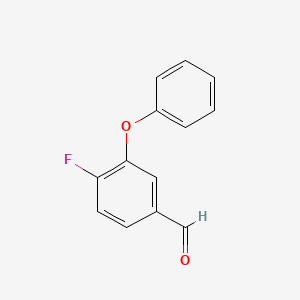

4-Fluoro-3-phenoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICMOLUAHZVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073611 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-57-9 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68359-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-phenoxybenzaldehyde, with CAS number 68359-57-9, is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) ring, imparts desirable physicochemical properties that make it a valuable building block in medicinal chemistry, agrochemical formulation, and material science. The fluorine substitution enhances metabolic stability and binding affinity in drug candidates, while the phenoxy moiety provides a flexible scaffold for further functionalization. This document provides a comprehensive overview of its chemical properties, established synthesis protocols, key applications, and safety information.

Physicochemical Properties

This compound is a compound whose physical state is reported as both a colorless to light yellow liquid and a white to pale yellow crystalline powder, suggesting that its melting point is near ambient temperature.[1][2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 68359-57-9 | [1][3][4][5] |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][4][6] |

| Molecular Weight | 216.21 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to light orange/yellow clear liquid OR White to pale yellow crystalline powder | [1][2] |

| Density | 1.2091 - 1.23 g/mL at 25 °C | [1][5][7] |

| Boiling Point | 135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg | [1][4] |

| Melting Point | 70-75 °C | [2] |

| Refractive Index (n20/D) | 1.58 - 1.5830 | [1][5][7] |

| Flash Point | > 110 °C (> 230 °F) | [5][8] |

| Solubility | Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water. | [2] |

| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N | [3][5][6] |

| SMILES | O=Cc1ccc(F)c(Oc2ccccc2)c1 | [5][6] |

Synthesis and Reaction Chemistry

The synthesis of this compound is well-documented, often involving a nucleophilic aromatic substitution, such as the Ullmann condensation, to form the critical phenoxy ether linkage.[3] This typically involves reacting an alkali metal phenolate (B1203915) with a halogenated benzene (B151609) derivative.[3] Another established route involves the hydrolysis of an acetal (B89532) precursor.[4]

Experimental Protocol: Synthesis via Acetal Hydrolysis

A common and high-yield method for preparing this compound involves the acid-catalyzed hydrolysis of its ethylene (B1197577) acetal precursor, 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane.[4][9]

Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde (B1265969) (Precursor) This precursor can be obtained by reacting 3-bromo-4-fluorobenzoyl fluoride (B91410) with a hydride complex like sodium tetrahydridoborate in a solvent such as isopropanol (B130326) at temperatures between 0 and 50 °C.[9] The reaction mixture is processed through acidification, extraction with a water-immiscible solvent (e.g., methylene (B1212753) chloride), drying, and vacuum distillation to yield the product as a colorless oil.[9]

Step 2: Acetal Protection A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (B42446) (0.11 mol) is treated with trimethylchlorosilane (0.24 mol) and heated to 100 °C for 3 hours.[9] After cooling, toluene (B28343) is added, and the mixture is washed with ice water. The organic phase is dried and evaporated, and the residue is distilled under vacuum to give 3-bromo-4-fluoro-benzaldehyde ethylene acetal.[9]

Step 3: Ullmann Condensation The protected 3-bromo-4-fluoro-benzaldehyde acetal is condensed with a phenolate, such as sodium or potassium phenolate.[3] This Ullmann-type reaction is carried out in the presence of a copper catalyst (e.g., copper(I) oxide) in a high-boiling solvent like diglyme (B29089) at temperatures ranging from 130-170 °C to yield the 4-fluoro-3-phenoxy-benzaldehyde acetal.[3]

Step 4: Acetal Deprotection (Hydrolysis) A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) is dissolved in a mixture of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[4][9] The solution is kept at room temperature for 3 hours.[4][9] Following the reaction, ethanol is removed in vacuo. Toluene (100 ml) is added to the residue, and the aqueous layer is separated. The organic phase is washed twice with water (50 ml each), dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (91% yield).[4][9]

Caption: Synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by its functional groups. The aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functional groups, such as cyanohydrins, which are valuable synthetic intermediates.[3] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive.[3]

Applications in Research and Drug Development

This compound is a key building block in several industrial sectors due to its versatile chemical nature.[1]

-

Pharmaceutical Development: It is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][3] The 4-fluoro-3-phenoxyphenyl moiety is incorporated into molecular frameworks to explore new structure-activity relationships and develop novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2][3]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1][2]

-

Material Science: It serves as a precursor in the production of specialty polymers and liquid crystal materials, contributing to enhanced thermal and chemical resistance.[1][2]

-

Other Industrial Uses: Its properties make it a valuable component in the manufacturing of dyes, fragrances, and other fine chemicals.[1] It is also used as a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates for copolymerization with styrene.[3][7]

Caption: Role of the compound in a drug discovery workflow.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The chemical shift of the aldehyde proton in the ¹H NMR spectrum provides insight into the electronic environment of the carbonyl group.[3] ¹⁹F NMR data is also available for this compound.[6][10]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound (216.21 g/mol ).[3][6] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for assessing purity.[3]

-

Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectra are available and can be used to identify characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the C-F and C-O-C ether linkages.[6]

Spectra for this compound are available in public databases such as SpectraBase.[6][10]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[5][8][11]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [5][6][8] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][11][12] |

| Personal Protective Equipment (PPE) | Eyeshields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended. | [5][8][11] |

| Storage | Store at room temperature in a dry, dark, and well-ventilated place. Keep containers tightly closed. | [1][2] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [8][11] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is well-established, and its unique electronic and structural properties make it an attractive starting material for creating complex, high-performance molecules. Proper safety protocols must be strictly followed when handling this compound due to its potential health and environmental hazards. As research continues, the utility of this versatile building block is expected to expand further into new and innovative applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 97 68359-57-9 [sigmaaldrich.com]

- 6. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 68359-57-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. capotchem.com [capotchem.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Chemical Properties and Identifiers

This compound, with the CAS Number 68359-57-9, is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with a fluorine atom and a phenoxy group.[1][2][3] This unique structure, particularly the fluorine substitution, enhances its reactivity and stability, making it a valuable building block in complex organic synthesis.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. There is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a low-melting solid. This can depend on the purity of the substance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][3] |

| Molecular Weight | 216.21 g/mol | [1][3][4] |

| Appearance | Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder | [1][5] |

| Boiling Point | 135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg | [1][6] |

| Melting Point | 70-75 °C | [5] |

| Density | 1.2091 - 1.23 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.58 - 1.5830 | [1] |

| Solubility | Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water. | [5] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| CAS Number | 68359-57-9 | [1][2][3] |

| EC Number | 269-856-2 | |

| PubChem CID | 110068 | [1][4] |

| MDL Number | MFCD01318148 | [1] |

| Synonyms | 2-Fluoro-5-formyldiphenyl Ether, 3-Phenoxy-4-fluorobenzaldehyde, p-Fluoro-m-phenoxybenzaldehyde | [1][2] |

| InChI | InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | [2] |

| InChIKey | JDICMOLUAHZVDS-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc(F)c(Oc2ccccc2)c1 | [2] |

Synthesis and Reactivity

This compound is primarily synthesized via nucleophilic aromatic substitution, typically through an Ullmann condensation reaction. Its aldehyde functional group is highly reactive and serves as a versatile handle for constructing more complex molecules.[2][8]

General Synthesis Workflow

The manufacturing process often starts with a halogenated benzene (B151609) derivative which is then functionalized in a stepwise manner. A common route involves the protection of the aldehyde group, followed by the formation of the phenoxy ether linkage, and subsequent deprotection to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde-acetal (Protection Step) This procedure describes the protection of the aldehyde group, a key step before forming the ether linkage.

-

A mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluoro-benzaldehyde and 6.8 g (0.11 mol) of 1,2-ethanediol (B42446) is prepared.[9]

-

To this mixture, 26 g (0.24 mol) of trimethylchlorosilane is added.[9]

-

The reaction mixture is heated to 100 °C for 3 hours.[9]

-

After cooling to room temperature, 100 ml of toluene (B28343) is added.[9]

-

The mixture is washed twice with 50 ml of ice water each time.[9]

-

The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo.[9]

-

The residue is distilled under vacuum to yield 3-bromo-4-fluoro-benzaldehyde-acetal as a colorless oil (Boiling Point: 79-81 °C at 0.1 mm Hg).[9]

Protocol 2: Acetal Cleavage for Preparation of this compound (Deprotection Step) This protocol details the final hydrolysis step to yield the target compound.[6][9]

-

A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal is prepared in 60 ml of ethanol and 20 ml of water.[6][9]

-

1 ml of concentrated hydrochloric acid is added to the solution.[6][9]

-

100 ml of toluene is added to the residue, and the aqueous layer is separated.[6][9]

-

The organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.[6][9]

-

The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (Boiling Point: 102°-104° C at 0.1 mm Hg).[6]

Applications in Research and Drug Development

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules and materials.[1]

-

Pharmaceutical Development: It serves as a crucial building block for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][8] The aldehyde group allows for the construction of various heterocyclic structures, such as pyrazolines, which are known for their therapeutic properties.[8]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1]

-

Materials Science: It is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently used as copolymers with styrene.[][11] It also acts as a precursor in the production of liquid crystal materials.[5]

Role as a Pharmaceutical Intermediate

The logical flow from an intermediate like this compound to a potential drug candidate involves several key stages of chemical modification and biological testing.

Caption: The role of this compound in a drug discovery workflow.

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

| Spectroscopy Type | Data Interpretation | Source(s) |

| ¹⁹F NMR | Spectra available for this compound confirm the presence of the fluorine atom. | [4][12] |

| Infrared (IR) | FTIR spectra are available and would show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), C-F stretch, and aromatic C-H and C=C bonds. | [4][12] |

| Raman | FT-Raman spectra have been recorded for this compound. | [4][12] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause serious eye irritation.[4][13] It is also considered toxic to aquatic life with long-lasting effects.[7]

GHS Hazard Information

-

Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[14]

-

P270: Do not eat, drink or smoke when using this product.[14]

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][13]

-

Handling and Storage Recommendations

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[7][14] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

-

Storage: Store at room temperature, though storage in a cool, dark place (<15°C) is recommended.[1] Some suppliers suggest storing under an inert gas as it may be air sensitive. Keep containers tightly closed in a dry and well-ventilated place.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 68359-57-9: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 11. This compound | 68359-57-9 [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[1] The presence of the electronegative fluorine atom and the bulky phenoxy group significantly influences the molecule's reactivity and physical properties.[2]

Below is a summary of its key identifiers and molecular properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 68359-57-9 | [1][3][4] |

| Molecular Formula | C₁₃H₉FO₂ | [1][3][4] |

| Molecular Weight | 216.21 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O | [3] |

| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N | [2][3] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg; 320 °C at 760 mmHg | [] |

| Density | ~1.2 g/mL; 1.2091 g/mL at 25 °C; 1.23 g/cm³ | [6][7] |

| Refractive Index | n20/D 1.58; n20/D 1.5830 | [2][6] |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water.[8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the Ullmann condensation, a nucleophilic aromatic substitution reaction.[2] This approach typically utilizes an alkali metal phenolate (B1203915) and a halogenated benzene (B151609) derivative.[2]

An alternative synthetic pathway, as detailed in patent literature, commences with 3-bromo-4-fluorobenzaldehyde (B1265969).[9] The aldehyde group is first protected as an acetal (B89532), followed by an Ullmann-type reaction with a phenolate, and subsequent deprotection to yield the final product.[2][9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acetal Intermediate

A representative experimental protocol for the synthesis of this compound is described below, based on patent literature.[9]

Step 1: Protection of the Aldehyde Group

-

A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (0.11 mol) is treated with trimethylchlorosilane (0.24 mol).

-

The reaction mixture is heated to 100 °C for 3 hours.

-

After cooling, toluene (B28343) is added, and the mixture is washed with ice water.

-

The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo.

-

The resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal is purified by vacuum distillation.[9]

Step 2: Ullmann Condensation

-

The protected intermediate is then subjected to an Ullmann-type reaction.

-

This involves condensation with a phenolate, such as sodium phenolate or potassium phenolate.[2]

-

The reaction is carried out in the presence of a copper catalyst (e.g., copper(I) oxide) at high temperatures (130-170 °C) in a high-boiling solvent like diglyme.[2]

Step 3: Deprotection to Yield the Final Product

-

A solution of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal (0.1 mol) is prepared in ethanol, water, and a catalytic amount of concentrated hydrochloric acid.[9][10]

-

The solution is kept at room temperature for 3 hours.[9][10]

-

Ethanol is removed in vacuo, and toluene is added to the residue.

-

The organic phase is washed with water, dried over sodium sulfate, and evaporated in vacuo.

-

The final product, this compound, is obtained as a colorless oil after vacuum distillation.[9][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Observations |

| ¹⁹F NMR | Provides information on the fluorine environment within the molecule.[3][11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include a strong, sharp C=O stretch for the aromatic aldehyde around 1690-1715 cm⁻¹ and a strong C-O-C asymmetric stretch for the aryl ether around 1200-1250 cm⁻¹.[2] |

| Raman Spectroscopy | Complements IR data for vibrational mode analysis.[3][11][12] |

Experimental Protocol: Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

-

A small sample of this compound is placed on the ATR crystal of a Bruker Tensor 27 FT-IR spectrometer.[3]

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. The unique substitution pattern allows for targeted modifications to enhance therapeutic efficacy.[13]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides.[13]

-

Material Science: It acts as a building block in the production of specialty polymers, contributing to materials with enhanced thermal and chemical resistance.[13]

-

Copolymer Synthesis: It is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently used as copolymers with styrene.[]

Logical Relationship Diagram: Applications

Caption: Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[6] It should be stored in a cool, dry place.[14] For transportation purposes, it may be classified as a Dangerous Good.[4]

References

- 1. CAS 68359-57-9: this compound [cymitquimica.com]

- 2. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 3. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. This compound 97 68359-57-9 [sigmaaldrich.com]

- 7. This compound | 68359-57-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemscene.com [chemscene.com]

Primary Synthesis Pathway: Multi-step Synthesis from 4-Fluorobenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound (CAS No: 68359-57-9), a key intermediate in the manufacturing of pharmaceuticals and pyrethroid insecticides.[1][2] This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in organic synthesis.

The most common and well-documented route for synthesizing this compound begins with 4-fluorobenzaldehyde (B137897). This pathway involves three key transformations: electrophilic bromination of the aromatic ring, protection of the aldehyde functional group as an acetal (B89532), formation of the diaryl ether via an Ullmann condensation, and subsequent deprotection of the aldehyde.[3]

This multi-step approach is favored due to its reliability and generally high yields.[3] The aldehyde must be protected to prevent unwanted side reactions during the copper-catalyzed ether formation step.

Quantitative Data for Primary Synthesis Pathway

The following tables summarize the quantitative data for each key step in the primary synthesis route.

Table 1: Step 1 - Bromination of 4-Fluorobenzaldehyde

| Parameter | Method 1 | Method 2 |

| Reagents | 4-Fluorobenzaldehyde, Bromine, 65% Oleum, Iodine | 4-Fluorobenzaldehyde, Bromine, AlCl₃, Dichloromethane |

| Molar Ratio (Substrate:Br₂) | 1 : 0.6 | 1 : 1.1 |

| Temperature | < 30°C, then 40°C | 0°C to reflux |

| Reaction Time | 4.5 hours | 16 hours |

| Reported Yield | 97% | Not specified, but product isolated |

| Reference | [4][5] | [6] |

Table 2: Steps 2, 3, and 4 - Acetalization, Ullmann Condensation, and Deprotection

| Step | Parameter | Value |

| 2. Acetal Protection | Reagents | 3-Bromo-4-fluorobenzaldehyde, Ethylene Glycol, Trimethylchlorosilane |

| Temperature | 100°C | |

| Reaction Time | 3 hours | |

| Reported Yield | 85% | |

| Reference | [7] | |

| 3. Ullmann Condensation | Reagents | 3-Bromo-4-fluoro-benzaldehyde ethylene acetal, Sodium Phenolate, Copper(I) Bromide, Diglyme |

| Temperature | 155°C | |

| Reaction Time | 7 hours | |

| Reported Yield | 80% | |

| Reference | [7] | |

| 4. Deprotection | Reagents | 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal, Conc. HCl, Ethanol (B145695), Water |

| Temperature | Room Temperature | |

| Reaction Time | 3 hours | |

| Reported Yield | 91% | |

| Reference | [7][8] |

Experimental Protocols for Primary Synthesis Pathway

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde (Method 1) [4][5]

-

To a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 65% oleum.

-

Add 0.27 g of iodine to the flask and stir the mixture under a nitrogen atmosphere for 5 minutes.

-

Add 0.68 g of zinc bromide and continue stirring for another 5 minutes.

-

Dropwise, add 27.2 g (0.219 mol) of 4-fluorobenzaldehyde over 1 hour, maintaining the temperature below 30°C.

-

Stir the resulting mixture for 15 minutes.

-

Dropwise, add 6.8 mL (0.131 mol) of bromine over 3 hours, keeping the temperature below 30°C.

-

Heat the reaction mass to 40°C and maintain for 90 minutes, monitoring the reaction by Gas Chromatography (GC).

-

Once the reaction is complete (approx. 98% product formation by GC), cool the mixture to 10°C.

-

Carefully quench the reaction mass in 128 g of ice over 2 hours, ensuring the temperature remains below 25°C.

-

Extract the aqueous mixture with toluene (B28343) (2 x 100 mL).

-

Wash the combined organic layers with water (3 x 100 mL).

-

Treat the organic layer with sodium thiosulfate (B1220275) solution to remove unreacted bromine.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product. A yield of 97% with 96% GC purity has been reported.

Protocol 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde ethylene acetal [7]

-

In a suitable reaction vessel, mix 20.3 g (0.1 mol) of 3-bromo-4-fluorobenzaldehyde and 6.8 g (0.11 mol) of ethylene glycol.

-

Add 26 g (0.24 mol) of trimethylchlorosilane to the mixture.

-

Heat the reaction mixture to 100°C for 3 hours.

-

After cooling to room temperature, add 100 mL of toluene.

-

Wash the mixture twice with 50 mL of ice-water each time.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

-

The residue is distilled in vacuo to obtain 3-bromo-4-fluoro-benzaldehyde ethylene acetal as a colorless oil (Yield: 85%).

Protocol 3: Synthesis of this compound ethylene acetal (Ullmann Condensation) [7]

-

To a reaction flask containing 4.6 g (50 mmol) of sodium phenolate, add 25 ml of N,N-dimethylformamide and 0.2 g of a copper catalyst.

-

Heat the reaction mixture under an inert gas atmosphere (e.g., argon) to 155°C.

-

At this temperature, add 6.2 g (25 mmol) of 3-bromo-4-fluoro-benzaldehyde ethylene acetal.

-

Stir the mixture at 155°C for 7 hours.

-

After cooling to room temperature, add 50 mL of toluene and filter off the inorganic solids.

-

Remove the solvent from the filtrate in vacuo to obtain the crude product. A yield of 80% has been reported.

Protocol 4: Synthesis of this compound (Acetal Deprotection) [7][8]

-

Prepare a solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in 60 mL of ethanol and 20 mL of water.

-

Add 1 mL of concentrated hydrochloric acid to the solution.

-

Keep the solution at room temperature for 3 hours.

-

Distill off the ethanol in vacuo.

-

Add 100 mL of toluene to the residue and separate the aqueous layer.

-

Wash the organic phase twice with 50 mL of water, dry over sodium sulfate, and evaporate in vacuo.

-

The residue is distilled in vacuo to yield this compound as a colorless oil (Yield: 91%).

Alternative Synthesis Pathways

Other synthetic routes to this compound have been explored, though they are generally reported to be less efficient.

Sommelet Reaction Pathway

This pathway involves the reaction of 4-fluoro-3-phenoxy-benzyl bromide with hexamethylenetetramine, followed by acidic hydrolysis to form the aldehyde.[9] The Sommelet reaction is a known method for converting benzyl (B1604629) halides to aldehydes.[10] However, yields for this specific synthesis are often unsatisfactory.[9]

Oxidation of 4-Fluoro-3-phenoxytoluene

Another potential route is the direct oxidation of the methyl group of 4-fluoro-3-phenoxytoluene. This would be an attractive pathway due to its directness. However, the yields from this method have also been reported as unsatisfactory, likely due to challenges in controlling the oxidation and potential side reactions on the electron-rich aromatic rings.[9]

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process starting from 4-fluorobenzaldehyde. This pathway, involving bromination, acetal protection, Ullmann condensation, and deprotection, offers high yields and well-documented protocols. While alternative routes such as the Sommelet reaction or direct oxidation exist, they are generally less efficient. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory synthesis and process development of this important chemical intermediate.

References

- 1. EP0044002B1 - Process for preparing 3-bromo-4-fluorobenzaldehyde (-acetals),3-bromo- 4-fluoro-benzoic acid nitrile and its preparation - Google Patents [patents.google.com]

- 2. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 7. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 10. Sommelet reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) framework, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3]

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 68359-57-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉FO₂ | [1][2] |

| Molecular Weight | 216.21 g/mol | [1][2][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg | [1] |

| Density | ~1.2 g/mL; 1.2091 g/mL at 25 °C | [1][5] |

| Refractive Index | n20D 1.58; n20/D 1.5830 | [1][5] |

| Solubility | Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water | [4] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, often employing an Ullmann condensation.[1] This process typically involves the reaction of an alkali metal phenolate (B1203915) with a halogenated benzaldehyde derivative. To prevent unwanted side reactions with the aldehyde group, it is often protected as an acetal (B89532) during the coupling reaction.

Experimental Protocol: A Four-Step Synthesis

A common pathway for the synthesis of this compound starts from 4-fluorobenzaldehyde (B137897) and proceeds through bromination, acetal protection, Ullmann condensation, and finally deprotection.

Step 1: Bromination of 4-Fluorobenzaldehyde

This step introduces a bromine atom at the 3-position of 4-fluorobenzaldehyde, yielding 3-bromo-4-fluorobenzaldehyde (B1265969).

-

Reactants: 4-fluorobenzaldehyde, bromine, oleum (B3057394), iodine (catalyst).

-

Procedure: To a flask containing oleum and a catalytic amount of iodine, 4-fluorobenzaldehyde is added dropwise while maintaining the temperature between 30-40°C. Bromine is then added dropwise over a period of 2 hours. The reaction is stirred for an additional 2 hours at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC).

Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

The aldehyde group of 3-bromo-4-fluorobenzaldehyde is protected as a dioxolane to prevent it from reacting in the subsequent Ullmann condensation.

-

Reactants: 3-bromo-4-fluorobenzaldehyde, ethylene (B1197577) glycol, trimethylchlorosilane, toluene (B28343).

-

Procedure: A mixture of 3-bromo-4-fluorobenzaldehyde and ethylene glycol is treated with trimethylchlorosilane and heated to 100°C for 3 hours. After cooling, toluene is added, and the mixture is washed with ice water. The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo to yield 3-bromo-4-fluorophenyl dioxolane.

Step 3: Ullmann Condensation

This key step forms the ether linkage by coupling the protected bromobenzaldehyde with potassium phenolate using a copper catalyst.

-

Reactants: 3-bromo-4-fluorophenyl dioxolane, potassium phenolate, copper catalyst (e.g., CuCl, CuO, or Cu₂SO₄).

-

Procedure: The 3-bromo-4-fluorophenyl dioxolane is condensed with potassium phenolate in the presence of a copper catalyst. The reaction is typically carried out in a high-boiling solvent.

Step 4: Hydrolysis (Deprotection)

The final step is the removal of the acetal protecting group to yield the desired this compound.

-

Reactants: 4-fluoro-3-phenoxyphenyl dioxolane, ethanol, water, concentrated hydrochloric acid.

-

Procedure: A solution of the acetal in ethanol, water, and a catalytic amount of concentrated hydrochloric acid is stirred at room temperature for 3 hours. The ethanol is then removed in vacuo, and the residue is taken up in toluene. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding a colorless oil.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of various biologically active molecules.

Pharmaceutical Applications

This compound serves as a key intermediate in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] The reactivity of its aldehyde group makes it an excellent starting point for the synthesis of more complex drug candidates.[1]

Agrochemical Applications

A primary application of this compound is in the synthesis of synthetic pyrethroid insecticides.[7] Pyrethroids are a class of insecticides that mimic the naturally occurring insecticidal compounds found in chrysanthemum flowers. Examples of pyrethroids synthesized using this intermediate include cyhalothrin, permethrin, and flumethrin. These insecticides are valued for their high efficacy against a broad spectrum of insect pests and relatively low toxicity to mammals.

Signaling Pathway: Mechanism of Action of Derived Pyrethroids

The pyrethroid insecticides derived from this compound, such as permethrin, cyhalothrin, and flumethrin, share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.[2][8][9][10]

The pyrethroids bind to these sodium channels and modify their gating properties, specifically by prolonging the opening of the channels and preventing them from closing properly.[2] This leads to a sustained influx of sodium ions, causing prolonged depolarization of the nerve membrane. The consequences of this disruption are:

-

Disruption of Nerve Signal Transmission: The normal transmission of nerve impulses is disrupted, leading to a loss of motor function and coordination.[2]

-

Paralysis and Death: The affected insect becomes paralyzed and eventually dies due to the inability to perform essential physiological functions.[2][9]

The selective toxicity of these pyrethroids towards insects is attributed to differences in the structure and sensitivity of sodium channels between insects and mammals.[2]

Signaling Pathway Diagram

References

- 1. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 2. What is the mechanism of Permethrin? [synapse.patsnap.com]

- 3. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 68359-57-9 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Resistance and Pseudo-resistance to permethrin: the importance of controlling scabies [frontiersin.org]

- 10. Permethrin - Wikipedia [en.wikipedia.org]

4-Fluoro-3-phenoxybenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-phenoxybenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Core Physical and Chemical Properties

This compound is an aromatic aldehyde with a molecular structure featuring a fluorine atom and a phenoxy group, which impart unique reactivity and characteristics.[1][3] The following tables summarize its key physical and chemical identification properties.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | 2-Fluoro-5-formyldiphenyl Ether, 3-Phenoxy-4-fluorobenzaldehyde[1][5][6] |

| CAS Number | 68359-57-9[1][3][5][6] |

| Molecular Formula | C₁₃H₉FO₂[1][3][5][6] |

| Molecular Weight | 216.21 g/mol [1][3][5][6] |

| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N[3] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light orange to yellow clear liquid[1][3] or White to pale yellow crystalline powder[6] |

| Boiling Point | 102°-104°C at 0.1 mmHg[3][7][8], 135°C at 2 mmHg[1][3], 310°C[5], 320-325°C (decomposes)[6] |

| Melting Point | 70-75°C[6] |

| Density | ~1.2 g/mL[3], 1.2091 g/mL at 25°C[9], 1.23 g/mL[1], 1.25-1.30 g/cm³ at 20°C[6] |

| Refractive Index | n20/D 1.58[1][3], n20/D 1.5830[9] |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water.[6] |

| Flash Point | >110 °C (>230 °F)[5][10] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, standard laboratory procedures are employed.

Determination of Boiling Point: The boiling point is determined by distillation. For substances like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.[3][7][8] The sample is heated in a distillation apparatus under a reduced pressure, and the temperature at which the liquid boils and condenses is recorded along with the pressure.

Determination of Melting Point: The melting point of the solid form is determined using a melting point apparatus. A small amount of the crystalline powder is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Density: The density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, allowing for the calculation of density.

Determination of Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

Synthesis Workflow

This compound is commonly synthesized through a multi-step process. A prevalent method involves the bromination of 4-fluorobenzaldehyde, followed by an Ullmann condensation with a phenolate, and subsequent deprotection.[3]

Caption: Synthesis of this compound.

Reactivity and Applications

The presence of the fluorine atom and the phenoxy group influences the electronic properties and reactivity of the benzaldehyde (B42025) moiety.[3] The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid and condensation reactions.[3] This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals with anti-inflammatory and analgesic properties, as well as agrochemicals like herbicides and insecticides.[1][3] It is also used in material science for the production of specialty polymers.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 4. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 9. This compound | 68359-57-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9), a versatile aromatic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the environment.

Chemical Identification and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂[2] |

| Molecular Weight | 216.21 g/mol [2] |

| Appearance | Colorless to light orange to yellow clear liquid[1] or white to pale yellow crystalline powder[3] |

| Density | 1.2091 g/mL at 25 °C to 1.30 g/cm³ at 20°C[3] |

| Boiling Point | 135 °C at 2 mmHg[1]; 320-325 °C (decomposes)[3] |

| Flash Point | > 110 °C (> 230 °F) |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water.[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[4] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2][5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Pictograms:

First-Aid Measures

Immediate medical attention is recommended in case of exposure.[5] The following are detailed first-aid protocols:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[4][5] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Use only in a well-ventilated area.[7]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Store under an inert gas as the substance is hygroscopic.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure.[4][5] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

Personal Precautions:

-

Use personal protective equipment.[5]

-

Ensure adequate ventilation.[5]

-

Avoid breathing vapors, mist, or gas.[5]

-

Evacuate personnel to safe areas.[5]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[6]

-

Do not let the product enter drains.[5]

-

Discharge into the environment must be avoided as it is toxic to aquatic organisms.[4][6]

Methods for Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[6]

-

Keep in suitable, closed containers for disposal.[5]

-

For solid spills, sweep up and shovel. Avoid creating dust.[5]

Firefighting Measures

Suitable Extinguishing Media:

Special Hazards:

-

In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) may be formed.[4]

Advice for Firefighters:

-

Wear self-contained breathing apparatus for firefighting if necessary.[4]

Stability and Reactivity

-

Reactivity: No data available.[6]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Heat and sources of ignition.[4]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[6]

Experimental Protocols

Standard Operating Procedure for Handling this compound:

-

Preparation:

-

Ensure the work area is clean and well-ventilated. An operational chemical fume hood is required.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as specified in Section 5.

-

-

Dispensing:

-

If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood. Avoid generating dust.

-

If it is a liquid, measure the required volume using appropriate glassware inside the fume hood.

-

-

Reaction:

-

Perform all reactions within a chemical fume hood.

-

Maintain a safe distance from the reaction vessel.

-

Monitor the reaction for any signs of unexpected changes.

-

-

Post-Reaction:

-

Quench the reaction safely according to the specific experimental procedure.

-

Clean all glassware and equipment thoroughly.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled hazardous waste containers.[4]

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

-

Visualizations

Caption: Workflow for responding to a chemical spill of this compound.

Caption: Standard laboratory handling protocol for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectral Analysis of 4-Fluoro-3-phenoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol [1] |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 56-59 °C |

| Boiling Point | 310 °C |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimental NMR data for this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.1[1] | Singlet | N/A |

| Aromatic (H) | 7.0 - 8.0 | Multiplet | N/A |

Note: Experimentally derived chemical shifts and coupling constants were not available in the searched sources. The data presented is based on predictions.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| Aromatic (C) | 115 - 165 |

Note: A specific, experimentally verified peak list was not available in the searched sources. The data presented is based on typical chemical shift ranges for the functional groups present.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound is available on SpectraBase.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | 1650-1800[3] | Strong[3] |

| C-H (Aldehyde) | Stretch | 2700 and 2800 (doublet)[3] | Medium |

| C-O-C (Ether) | Stretch | 1000 - 1300 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-F (Aromatic) | Stretch | 1000 - 1400 | Strong |

Note: An experimental IR spectrum is available from sources such as PubChem, which was recorded on a Bruker Tensor 27 FT-IR using the ATR-Neat technique.[4] A detailed peak list was not explicitly provided in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For aromatic aldehydes, fragmentation often involves the loss of the aldehyde group.[3]

| m/z | Proposed Fragment Ion | Description |

| 216 | [C₁₃H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 215 | [C₁₃H₈FO₂]⁺ | Loss of H |

| 187 | [C₁₂H₈FO]⁺ | Loss of CHO |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is predicted based on the structure of the molecule and general fragmentation rules for aldehydes and ethers.[3][5] An experimental mass spectrum was not available in the searched sources.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound were not found in the searched literature. However, general procedures for each technique are outlined below.

NMR Sample Preparation (General Protocol)

-

Dissolution : Weigh approximately 5-20 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

Capping : Cap the NMR tube securely.

-

Analysis : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet for analysis.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy (General Protocol)

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

- 1. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 4. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, properties, and synthetic applications of 4-Fluoro-3-phenoxybenzaldehyde (CAS No: 68359-57-9). This versatile organic compound is a crucial intermediate in the synthesis of a wide range of commercially important molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic aldehyde whose physical and chemical characteristics are influenced by the interplay of its three functional components: the aldehyde group, the phenoxy ether linkage, and the fluorine substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68359-57-9 | [1][2] |

| Molecular Formula | C₁₃H₉FO₂ | [1][3] |

| Molecular Weight | 216.21 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder or colorless liquid | [1][3] |

| Melting Point | 70-75°C | [1] |

| Boiling Point | 320-325°C (decomposes)[1]; 135°C / 2 mmHg; 102-104°C / 0.1 mmHg[4][5] | [1][4][5] |

| Density | 1.209 - 1.30 g/cm³ at 20-25°C | [1] |

| Refractive Index | n20/D 1.5830 | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, DMSO | [1] |

| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | The aldehydic proton (-CHO) signal is expected in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. Aromatic protons resonate in the typical 7.0-8.0 ppm range. | [6] |

| ¹³C NMR | The carbonyl carbon of the aldehyde group will show a characteristic signal in the highly deshielded region of the spectrum. | [6] |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the C-F bond. Spectra are available in public databases. | [2][7] |

| IR Spectroscopy | Expected to show a strong C=O stretching band for the aldehyde, C-O-C stretching for the ether, and C-F stretching bands. | [2][7] |

| Raman Spec. | Complementary vibrational data is available. | [2][7] |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group, with its behavior modulated by the electronic effects of the fluorine and phenoxy substituents on the aromatic ring.

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde group.[3][6] This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. The phenoxy group at the 3-position can contribute both inductive and resonance effects, further influencing the molecule's electronic landscape.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 68359-57-9: this compound [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 6. This compound | 68359-57-9 | Benchchem [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes: Synthesis of Pyrethroids from 4-Fluoro-3-phenoxybenzaldehyde

Introduction

Synthetic pyrethroids are a prominent class of insecticides that mimic the structures of natural pyrethrins (B594832) found in chrysanthemum flowers. They are valued for their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity. A crucial chemical intermediate in the production of many modern pyrethroids is 4-Fluoro-3-phenoxybenzaldehyde (FPBA).[1] Its molecular structure, featuring a reactive aldehyde group, a fluorine atom, and a phenoxy moiety, makes it an ideal precursor for creating the essential alcohol or cyanohydrin portion of the final pyrethroid ester. This document provides detailed protocols for the synthesis of two major classes of pyrethroids—α-cyano and non-α-cyano—starting from this compound.

General Synthetic Pathways

The synthesis of pyrethroids from this compound (FPBA) primarily follows two distinct pathways, determined by the desired final structure.

-

One-Pot Cyanohydrin Formation and Esterification: This is the preferred route for synthesizing Type II (α-cyano) pyrethroids, such as analogues of cypermethrin (B145020) and deltamethrin.[2][3] In this process, FPBA reacts with a cyanide salt to form a cyanohydrin intermediate in situ. This intermediate is immediately acylated with a suitable cyclopropanecarbonyl chloride without being isolated, leading to the final α-cyano pyrethroid.[2][4]

-

Reduction and Esterification: This two-step pathway is used for the synthesis of Type I (non-α-cyano) pyrethroids, like analogues of permethrin (B1679614).[5] The first step involves the reduction of the aldehyde group of FPBA to a primary alcohol, yielding 4-Fluoro-3-phenoxybenzyl alcohol. In the second step, this alcohol is esterified with the appropriate cyclopropanecarbonyl chloride to produce the target pyrethroid.[5]

Caption: General synthetic pathways from this compound.

Protocol 1: One-Pot Synthesis of an α-Cyano Pyrethroid Analogue

This protocol details a one-pot reaction for synthesizing an α-cyano-4-fluoro-3-phenoxybenzyl ester. The methodology is adapted from established procedures for cypermethrin synthesis, involving the in situ formation of a cyanohydrin followed by esterification.[2][4][6][7]

Experimental Workflow

Caption: Workflow for the one-pot synthesis of an α-cyano pyrethroid.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mmol) | Example Mass/Volume | Purity |

| This compound | 68359-57-9 | 216.21 | 5.7 | 1.23 g | ≥99% |

| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | ~15.4 | 1.0 g | ≥97% |

| Pyridine | 110-86-1 | 79.10 | ~5.6 | 0.45 mL | Anhydrous |

| Cyclohexane | 110-82-7 | 84.16 | - | 30 mL | Anhydrous |

| Pyrethroid Acid Chloride* | Varies | Varies | 5.7 | Varies | ≥98% |

| 5% Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 | - | 10 mL | - |

| 5% Hydrochloric Acid (HCl) Solution | 7647-01-0 | 36.46 | - | 10 mL | - |

| Saturated Sodium Chloride (NaCl) Solution | 7647-14-5 | 58.44 | - | 10 mL | - |

Note: The acid chloride component, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, must be prepared separately.

Protocol

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, add cyclohexane (30 mL), potassium cyanide (1.0 g, ~15.4 mmol), and pyridine (0.45 mL).[4]

-

Cyanohydrin Formation: Add this compound (1.23 g, 5.7 mmol) to the mixture. Stir at room temperature for 20 minutes to facilitate the formation of the cyanohydrin intermediate.[4]

-

Esterification: Slowly add the desired pyrethroid acid chloride (5.7 mmol), previously dissolved in a small amount of a suitable solvent like benzene (B151609) or cyclohexane, to the reaction mixture dropwise.[4]

-

Reaction: Stir the mixture overnight at room temperature to ensure the completion of the esterification.[4]

-

Work-up:

-

Add water (20 mL) to the flask and transfer the contents to a separatory funnel.[4]

-

Separate the layers and wash the organic layer sequentially with 10 mL of 5% NaOH solution, 10 mL of 5% HCl solution, and 10 mL of saturated NaCl solution.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, typically as a light yellow, viscous oil.[4]

Safety Note: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. All manipulations must be performed in a well-ventilated fume hood. Contact with acid will release extremely toxic hydrogen cyanide gas.[2]

Protocol 2: Two-Step Synthesis of a Non-α-Cyano Pyrethroid Analogue

This protocol describes the synthesis of a non-α-cyano pyrethroid, analogous to permethrin, in two distinct steps: reduction of the aldehyde followed by esterification.[5][8]

Experimental Workflow

Caption: Workflow for the two-step synthesis of a non-α-cyano pyrethroid.

Step 2a: Reduction of this compound

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |

| This compound | 68359-57-9 | 216.21 | ≥99% |

| Sodium Borohydride (B1222165) (NaBH₄) | 16940-66-2 | 37.83 | ≥98% |

| Methanol | 67-56-1 | 32.04 | Anhydrous |

| Dichloromethane | 75-09-2 | 84.93 | ACS Grade |

Protocol

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 5-15°C.[8]

-

Reduction: Slowly add sodium borohydride (a suitable reducing agent) in small portions, maintaining the temperature between 5-15°C.[8]

-

Reaction: Stir the reaction mixture for 1-4 hours until the starting material is consumed (monitor by TLC).[8]

-

Work-up: Carefully quench the reaction by adding water. Extract the product with a solvent such as dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Fluoro-3-phenoxybenzyl alcohol.

Step 2b: Esterification of 4-Fluoro-3-phenoxybenzyl alcohol

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |

| 4-Fluoro-3-phenoxybenzyl alcohol | (from 2a) | 218.23 | - |

| Pyrethroid Acid Chloride* | Varies | Varies | ≥98% |

| Toluene | 108-88-3 | 92.14 | Anhydrous |